LogP Differentiation: 4-Chlorophenyl vs. Unsubstituted Phenyl Tetrazole-Acetamide
The 4-chlorophenyl substituent on the tetrazole N1 position increases calculated logP by approximately +0.5 to +1.3 units compared to the unsubstituted phenyl analog. Computational predictions from two independent sources report logP values of ~0.6 [1] and ~1.9 [2] for compounds bearing this molecular formula (C₁₆H₁₃ClN₆O₃). For reference, the des-chloro analog 2-(4-nitrophenyl)-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]acetamide (C₁₆H₁₄N₆O₃, MW 338.33) is predicted to have a lower logP due to the absence of the chlorine atom. This lipophilicity difference is material: a ΔlogP of +0.5 corresponds to an approximately 3.2-fold increase in octanol-water partition coefficient, directly affecting membrane permeation and non-specific protein binding.
| Evidence Dimension | Predicted partition coefficient (logP) |
|---|---|
| Target Compound Data | logP ~0.6 (AMBINTER) to ~1.9 (MolBIC); PSA 114.71–127.1 Ų; HBD 1; HBA 8 [1][2] |
| Comparator Or Baseline | Des-chloro analog (2-(4-nitrophenyl)-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]acetamide): predicted logP estimated at 0.0–1.0 (lower by ~0.5–1.3 units); PSA similar; MW 338.33 vs. 372.77 |
| Quantified Difference | ΔlogP ≈ +0.5 to +1.3 (chlorinated vs. non-chlorinated); ΔMW = +34.44 g/mol; ~10% higher molecular weight in the chlorinated compound |
| Conditions | Computational prediction (ALOGPS/MolBIC and AMBINTER cheminformatics platforms); no experimental logP measurement available |
Why This Matters
The higher logP of the 4-chlorophenyl derivative predicts improved membrane permeability, making it preferable for cell-based assays where intracellular target access is required, but also necessitates monitoring of non-specific binding and solubility limitations relative to the des-chloro analog.
- [1] AMBINTER. Molecular descriptor data for C₁₆H₁₃ClN₆O₃: logP 0.67048, PSA 114.71, MR 95.5977. View Source
- [2] MolBIC Database. Compound properties for C₁₆H₁₃ClN₆O₃: logP 1.9, Rotatable Bonds 6, PSA 127.1, HBD 1, HBA 8. View Source
